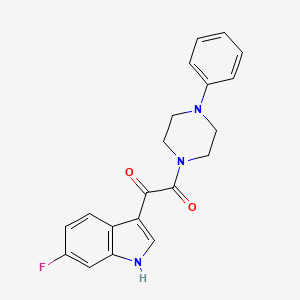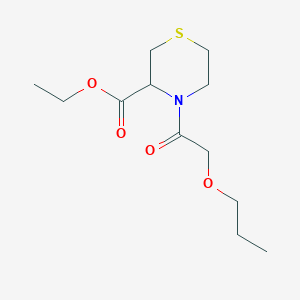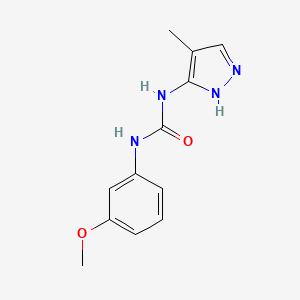![molecular formula C13H20N2O2 B6643484 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is commonly used in scientific research due to its potential as a treatment for various disorders.
Mechanism of Action
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide acts as a selective antagonist of the 5-HT3 receptor, which is a subtype of the serotonin receptor. This receptor is found in various parts of the body, including the central and peripheral nervous systems, and is involved in various physiological processes such as neurotransmission, mood regulation, and gastrointestinal function. By blocking the 5-HT3 receptor, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide can modulate the release of various neurotransmitters such as dopamine, noradrenaline, and serotonin, which can result in the alleviation of various symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide are largely dependent on its mechanism of action. By blocking the 5-HT3 receptor, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide can modulate the release of various neurotransmitters, which can result in the alleviation of various symptoms associated with neurological and psychiatric disorders. For example, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has been shown to reduce nausea and vomiting in cancer patients undergoing chemotherapy, alleviate anxiety and depression in patients with psychiatric disorders, and reduce pain in patients with chronic pain conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide for lab experiments is its selectivity for the 5-HT3 receptor, which allows for more precise modulation of neurotransmitter release. Additionally, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has a relatively low toxicity profile, which makes it a safer alternative to other drugs that may have more severe side effects. However, one of the limitations of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research related to 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide. One area of interest is the potential use of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential long-term effects of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide on neurotransmitter release and other physiological processes. Finally, the development of more potent and selective 5-HT3 receptor antagonists may provide new avenues for the treatment of various disorders.
Synthesis Methods
The synthesis of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide involves the reaction of 3-aminobenzamide with 2-methyl-2-propanolamine and methoxyacetyl chloride. The reaction results in the formation of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide, which can then be purified using various techniques such as recrystallization or chromatography.
Scientific Research Applications
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has been extensively studied for its potential use in the treatment of various disorders such as nausea and vomiting, anxiety, depression, and pain. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[[(1-methoxy-2-methylpropan-2-yl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,9-17-3)15-8-10-5-4-6-11(7-10)12(14)16/h4-7,15H,8-9H2,1-3H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOSCBVWMGVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NCC1=CC(=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)
![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)


![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)

![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)


